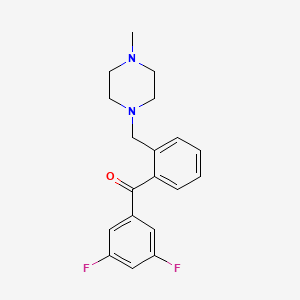

3,5-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone

Description

3,5-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone is a synthetic benzophenone derivative characterized by fluorine substitutions at the 3- and 5-positions of one aromatic ring and a 4-methylpiperazinomethyl group at the 2'-position of the adjacent ring. Benzophenones are widely studied for their photochemical properties, solvatochromic behavior, and applications in polymer chemistry, UV filtering, and medicinal chemistry . Its synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation, followed by functional group modifications to introduce the piperazine and fluorine groups .

Properties

IUPAC Name |

(3,5-difluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O/c1-22-6-8-23(9-7-22)13-14-4-2-3-5-18(14)19(24)15-10-16(20)12-17(21)11-15/h2-5,10-12H,6-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLGMFQCOGVLFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643901 | |

| Record name | (3,5-Difluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-51-1 | |

| Record name | (3,5-Difluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 3,5-difluorobenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenones with different functional groups.

Scientific Research Applications

Medicinal Chemistry

3,5-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone has shown promise in medicinal chemistry, particularly as a potential therapeutic agent in treating various diseases.

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For example, derivatives have been tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, showing promising IC50 values ranging from 5 to 15 µg/mL .

- Antimicrobial Properties : The compound's structural components may enhance its antibacterial and antifungal activities. Studies have reported minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Photochemistry

The compound's ability to absorb UV light makes it suitable for applications in photochemistry. It can be utilized in:

- UV Filters : Due to its photostability and UV absorption characteristics, it may be incorporated into sunscreens and protective coatings to prevent UV-induced damage .

Material Science

In material science, this compound can be used in:

- Polymer Chemistry : Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Research has explored its use in developing high-performance polymers for various applications .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various derivatives of benzophenone compounds on cancer cell lines. The results indicated that certain modifications to the piperazine moiety significantly increased anticancer activity, with some derivatives achieving IC50 values lower than conventional chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of a series of benzophenone derivatives against common pathogens. The results demonstrated that the presence of fluorine atoms enhanced antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s properties and applications can be contextualized by comparing it to benzophenone derivatives with analogous substitutions. Key structural analogs include halogenated benzophenones and those with nitrogen-containing side chains (Table 1).

Table 1: Structural and Functional Comparison of Selected Benzophenone Derivatives

Photochemical and Solvatochromic Behavior

Benzophenones are known for their solvatochromism, where solvent polarity alters their electronic absorption spectra. The 3,5-difluoro substitution in the target compound increases electron-withdrawing effects, shifting its C=O stretching frequency compared to non-fluorinated analogs. Raman spectroscopy and DFT studies on benzophenone derivatives reveal that fluorine atoms reduce electron density at the carbonyl group, enhancing sensitivity to hydrogen-bonding solvents . In contrast, chlorine substitutions (e.g., 3-Chloro-5-Fluoro-2'-pyrrolidinomethyl) produce less pronounced solvatochromic shifts due to weaker electronegativity .

The 4-methylpiperazinomethyl group introduces tertiary amine functionality, enabling pH-dependent solubility and radical stabilization during photopolymerization. Benzophenone derivatives with piperazine/pyrrolidine side chains exhibit higher photo-initiation efficiency at longer wavelengths (e.g., 350–400 nm) compared to unmodified benzophenone, which activates at shorter UV wavelengths .

Biological Activity

3,5-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898789-35-0) is a synthetic compound belonging to the benzophenone class, characterized by its unique chemical structure which includes a difluoro group and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

- Molecular Formula : C19H20F2N2O

- Molecular Weight : 330.38 g/mol

- IUPAC Name : (3,5-difluorophenyl){2-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone

- Purity : 95% or higher .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the difluoro substitution may enhance its lipophilicity and membrane permeability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that benzophenone derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. Preliminary findings suggest that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines have shown that derivatives of benzophenones can induce apoptosis in malignant cells. Specifically, studies involving B16F10 melanoma cells indicate that certain analogs can inhibit cell viability without significant toxicity at lower concentrations .

Study on Tyrosinase Inhibition

A recent investigation into the tyrosinase inhibitory effects of benzophenone analogs found that compounds structurally related to this compound significantly reduced tyrosinase activity in B16F10 cells. This inhibition is crucial for applications in hyperpigmentation treatment .

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.